Cas no 2229662-65-9 (1-(2-phenylethenyl)cyclopropane-1-carboxylic acid)

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-phenylethenyl)cyclopropane-1-carboxylic acid
- 2229662-65-9
- SCHEMBL11148175
- EN300-1860632
-
- インチ: 1S/C12H12O2/c13-11(14)12(8-9-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)/b7-6+
- InChIKey: BYRFJOKBZVOOGV-VOTSOKGWSA-N
- ほほえんだ: OC(C1(/C=C/C2C=CC=CC=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 188.083729621g/mol
- どういたいしつりょう: 188.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860632-0.5g |
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229662-65-9 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1860632-5g |
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229662-65-9 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1860632-0.25g |
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229662-65-9 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1860632-0.05g |
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229662-65-9 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1860632-1.0g |
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229662-65-9 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1860632-1g |
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229662-65-9 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1860632-10g |
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229662-65-9 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1860632-2.5g |
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229662-65-9 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1860632-0.1g |
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229662-65-9 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1860632-10.0g |
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229662-65-9 | 10g |
$4236.0 | 2023-06-01 |
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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1-(2-phenylethenyl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-(2-phenylethenyl)cyclopropane-1-carboxylic acid (CAS No: 2229662-65-9)
1-(2-phenylethenyl)cyclopropane-1-carboxylic acid, identified by the CAS number 2229662-65-9, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This molecule, characterized by its unique structural framework comprising a cyclopropane ring fused with a phenylacrylate moiety, presents intriguing opportunities for further exploration in drug discovery and molecular design. The cyclopropane unit, known for its strained three-membered ring, often serves as a key pharmacophore in medicinal chemistry due to its ability to induce conformational constraints that can enhance binding affinity and metabolic stability. The phenylacrylate component, on the other hand, introduces additional functional diversity, making this compound a promising candidate for various biological applications.
The synthesis of 1-(2-phenylethenyl)cyclopropane-1-carboxylic acid involves sophisticated organic transformations that highlight the intersection of synthetic methodologies and structural innovation. The introduction of the cyclopropane ring typically requires precise control over reaction conditions to ensure high yield and purity. Recent advances in catalytic systems have enabled more efficient and scalable approaches to constructing such strained cyclic structures, which is crucial for industrial applications. Additionally, the incorporation of the phenylacrylate moiety necessitates careful consideration of electrophilic addition and condensation reactions to achieve the desired regioselectivity and functionalization.
In the realm of medicinal chemistry, 1-(2-phenylethenyl)cyclopropane-1-carboxylic acid has been investigated for its potential biological activity across multiple therapeutic areas. The structural features of this compound suggest that it may exhibit properties such as anti-inflammatory, analgesic, or even anticancer effects. Preliminary in vitro studies have demonstrated promising interactions with various biological targets, including enzymes and receptors implicated in disease pathways. These findings align with the broader trend in drug discovery towards identifying novel scaffolds that can modulate key biochemical processes.
One of the most compelling aspects of 1-(2-phenylethenyl)cyclopropane-1-carboxylic acid is its versatility in derivative synthesis. By modifying either the cyclopropane ring or the phenylacrylate moiety, chemists can generate a library of analogs with tailored properties. For instance, introducing substituents into the phenyl ring can alter electronic distribution and influence binding affinity, while modifications to the cyclopropane unit can explore different conformational states. This flexibility underscores the compound's utility as a building block for structure-activity relationship (SAR) studies.
The pharmacokinetic profile of 1-(2-phenylethenyl)cyclopropane-1-carboxylic acid is another critical area of interest. Understanding how this molecule is metabolized and distributed within an organism is essential for optimizing its therapeutic potential. Advanced computational modeling techniques have been employed to predict metabolic pathways and identify potential liabilities early in the drug development process. These tools, combined with experimental validation, provide valuable insights into optimizing pharmacokinetic properties such as bioavailability and half-life.
Recent research has also highlighted the role of 1-(2-phenylethenyl)cyclopropane-1-carboxylic acid in exploring new chemical spaces for drug discovery. The unique combination of cyclopropane and phenylacrylate moieties offers a distinct structural motif that may interact differently with biological targets compared to more conventional scaffolds. This approach aligns with the growing emphasis on innovation in medicinal chemistry to address unmet medical needs where existing therapies are limited or ineffective.
The synthetic methodologies developed for 1-(2-phenylethenyl)cyclopropane-1-carboxylic acid have broader implications beyond individual drug discovery projects. These methods can be adapted for synthesizing other complex molecules with similar structural features, fostering innovation across multiple research groups. The ability to efficiently construct strained cyclic compounds like this one represents a significant advancement in synthetic organic chemistry and will likely influence future drug development strategies.
In conclusion, 1-(2-phenylethenyl)cyclopropane-1-carboxylic acid (CAS No: 2229662-65-9) stands out as a structurally unique and biologically relevant compound with significant potential in pharmaceutical research. Its synthesis showcases cutting-edge organic transformations, while its biological activity suggests promising therapeutic applications. As research continues to uncover new derivatives and applications, this molecule will remain at the forefront of innovative drug discovery efforts aimed at addressing complex diseases.
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